2-(Aminomethyl)-1-hydroxynaphthalene chemical structure and properties
2-(Aminomethyl)-1-hydroxynaphthalene chemical structure and properties
An In-depth Technical Guide to the Chemical Structure and Properties of Aminomethyl-hydroxynaphthalenes, with a Focus on 2-(Aminomethyl)-1-hydroxynaphthalene and its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of aminomethyl-hydroxynaphthalene scaffolds. Acknowledging the limited direct literature on 2-(Aminomethyl)-1-hydroxynaphthalene, this document will leverage detailed information on its well-studied isomer, 1-(Aminomethyl)-2-hydroxynaphthalene, to provide a thorough and scientifically grounded resource. The insights into the chemistry of the 1,2-isomer will serve as a foundation for proposed synthetic strategies and property predictions for the 2,1-isomer, thereby offering a holistic view of this important chemical family.
Introduction to the Aminomethyl-hydroxynaphthalene Scaffold
The naphthalene scaffold is a fundamental pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of aminomethyl and hydroxyl groups onto the naphthalene ring system gives rise to a class of compounds with significant potential in drug discovery and materials science. These functional groups can participate in hydrogen bonding and salt formation, and provide reactive handles for further chemical modification, making them versatile building blocks for the synthesis of complex molecules.[2]
While various isomers of aminomethyl-hydroxynaphthalene exist, this guide will focus on the comparison between the readily synthesized 1-(Aminomethyl)-2-hydroxynaphthalene and the less-documented 2-(Aminomethyl)-1-hydroxynaphthalene.
The Well-Characterized Isomer: 1-(Aminomethyl)-2-hydroxynaphthalene
1-(Aminomethyl)-2-hydroxynaphthalene, also known as a Betti base, is a well-known compound that is readily synthesized through the one-pot, three-component Betti reaction.[3] This reaction involves the condensation of 2-naphthol, an aldehyde (often formaldehyde), and an amine. The versatility of the Betti reaction allows for the creation of a diverse library of 1-(aminoalkyl)-2-naphthols with various substituents on the amino group.[3]
Chemical Structure and Identification
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Synonyms: 1-(Aminomethyl)-2-naphthol, 2-Hydroxynaphthalen-1-ylmethylamine[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 173.21 g/mol | [4][6] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in simple alcohols, ethers, and chloroform.[8] | |
| pKa (acidic, predicted) | 9.27 | [9] |
| pKa (basic, predicted) | 10.7 | [9] |
| LogP (predicted) | 3.03 | [9] |
Synthesis of 1-(Aminoalkyl)-2-naphthols: The Betti Reaction
The Betti reaction is a classic example of a multicomponent reaction, valued for its atom economy and operational simplicity.[3]
Protocol for the Synthesis of 1-((Dialkylamino)methyl)naphthalen-2-ol:
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Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-naphthol in a suitable solvent, such as ethanol.
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Amine Addition: Add 1.1 equivalents of the desired secondary amine (e.g., dimethylamine, piperidine) to the solution.
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Formaldehyde Addition: Slowly add 1.1 equivalents of aqueous formaldehyde solution to the reaction mixture with stirring.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography. The reaction is often complete within a few hours.
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Work-up and Purification: The product often precipitates out of the solution upon completion. The solid can be collected by filtration, washed with cold solvent, and recrystallized to yield the pure 1-((dialkylamino)methyl)naphthalen-2-ol.
Causality in Experimental Choices:
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The use of a slight excess of the amine and formaldehyde ensures the complete consumption of the limiting reagent, 2-naphthol.
-
Ethanol is a common solvent as it can dissolve the reactants and often facilitates the precipitation of the product.
-
The reaction is typically exothermic, so slow addition of formaldehyde is recommended.
Caption: The Betti Reaction for the synthesis of 1-(aminoalkyl)-2-naphthols.
Applications and Biological Activity
Derivatives of 1-(Aminomethyl)-2-hydroxynaphthalene have shown a broad range of biological activities.
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Antimicrobial Activity: Several studies have demonstrated the potent antibacterial and antifungal properties of these compounds. For instance, certain derivatives have shown significant activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[3] One study reported that a piperidinyl derivative exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against an MDR strain of P. aeruginosa.[3]
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Anticancer Activity: The naphthalene scaffold is present in many anticancer agents.[10] While specific data for 1-(Aminomethyl)-2-hydroxynaphthalene is limited, related amidoalkyl naphthols are known to enhance the cytotoxicity of antitumor agents.[11]
-
Ligands in Asymmetric Synthesis: These compounds can act as chiral ligands in metal-catalyzed asymmetric synthesis.[11]
The Elusive Isomer: 2-(Aminomethyl)-1-hydroxynaphthalene
Direct and detailed experimental data for 2-(Aminomethyl)-1-hydroxynaphthalene is scarce in publicly available literature. However, we can infer its properties and a plausible synthetic route based on the known chemistry of its 1,2-isomer and general organic chemistry principles.
Predicted Chemical Structure and Properties
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Predicted IUPAC Name: 2-(Aminomethyl)naphthalen-1-ol
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Molecular Formula: C₁₁H₁₁NO
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Molecular Weight: 173.21 g/mol
It is expected that 2-(Aminomethyl)-1-hydroxynaphthalene would also be a crystalline solid, with solubility properties similar to its isomer. Its pKa values may differ slightly due to the different electronic environment of the amino and hydroxyl groups. The hydroxyl group at the 1-position is generally more reactive than at the 2-position in electrophilic aromatic substitution.[12]
Proposed Synthetic Pathway
A direct one-pot synthesis analogous to the Betti reaction is not feasible for 2-(Aminomethyl)-1-hydroxynaphthalene. This is because the 2-position of 1-naphthol is less reactive towards electrophilic attack than the 4-position.[12] Therefore, a multi-step synthesis is proposed.
Proposed Multi-step Synthesis Protocol:
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Protection of the Hydroxyl Group: The hydroxyl group of 1-naphthol is first protected, for example, by methylation to form 1-methoxynaphthalene. This prevents side reactions in the subsequent steps.
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Formylation at the 2-Position: A formyl group can be introduced at the 2-position of 1-methoxynaphthalene via a Vilsmeier-Haack or a related formylation reaction.
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Reductive Amination: The resulting 2-formyl-1-methoxynaphthalene can then undergo reductive amination. This involves reacting the aldehyde with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the aminomethyl group.
-
Deprotection: The protecting group on the hydroxyl function is then removed to yield the final product, 2-(Aminomethyl)-1-hydroxynaphthalene.
Causality in Experimental Choices:
-
Protection of the highly reactive hydroxyl group is crucial to direct the formylation to the desired position and to prevent interference with the reductive amination step.
-
Reductive amination is a robust and widely used method for converting aldehydes to amines.
-
The choice of protecting group and deprotection conditions would need to be optimized to ensure high yields and compatibility with the other functional groups.
Caption: Proposed multi-step synthesis of 2-(Aminomethyl)-1-hydroxynaphthalene.
Potential Applications
Given the structural similarity to its 1,2-isomer, it is plausible that 2-(Aminomethyl)-1-hydroxynaphthalene and its derivatives would also exhibit interesting biological activities. Screening of these compounds in antimicrobial and anticancer assays would be a logical first step in exploring their therapeutic potential. Furthermore, their utility as ligands in catalysis or as building blocks in materials science could be investigated.
Conclusion and Future Directions
The aminomethyl-hydroxynaphthalene scaffold is a valuable platform for the development of new bioactive molecules and functional materials. While 1-(Aminomethyl)-2-hydroxynaphthalene and its derivatives are well-explored due to their straightforward synthesis via the Betti reaction, the 2-(Aminomethyl)-1-hydroxynaphthalene isomer remains a largely unexplored area of chemical space. The proposed multi-step synthesis offers a viable route to access this compound, which would enable a systematic investigation of its physicochemical properties and biological activities. A comparative study of the two isomers would provide valuable insights into the structure-activity relationships of this important class of compounds and could lead to the discovery of new lead compounds for drug development.
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